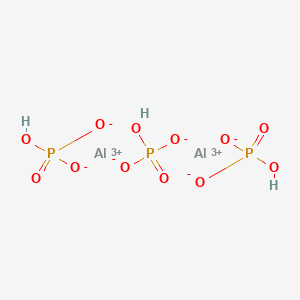
dialuminum;hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
dialuminum;hydrogen phosphate, also known as aluminum phosphate, is a chemical compound with the formula Al2(HPO4)3. It is commonly found in nature as the mineral berlinite and has various synthetic forms. This compound is known for its framework structures similar to zeolites and is used in various industrial applications, including as a catalyst, ion-exchanger, and molecular sieve .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
dialuminum;hydrogen phosphate, can be synthesized through the hydrothermal reaction of phosphoric acid and aluminum in the form of hydroxide, an aluminum salt such as aluminum nitrate, or alkoxide under controlled pH in the presence of organic amines . Another method involves the neutralization of phosphoric acid with aluminum hydroxide, followed by heating to remove moisture and obtain the desired product .
Industrial Production Methods
In industrial settings, the preparation of aluminum phosphate often involves the reaction of phosphoric acid with aluminum hydroxide at elevated temperatures. The resulting slurry is then neutralized, filtered, and heated to remove moisture and any unwanted chemical compositions .
Análisis De Reacciones Químicas
Types of Reactions
dialuminum;hydrogen phosphate, undergoes various chemical reactions, including:
Neutralization: Reacts with bases to form aluminum phosphate and water.
Hydrolysis: Can hydrolyze to form aluminum hydroxide and phosphoric acid.
Dehydration: Heating can lead to the formation of different phosphate compounds such as pyrophosphate and metaphosphate.
Common Reagents and Conditions
Common reagents used in reactions with aluminum phosphate include phosphoric acid, aluminum hydroxide, and various bases. Reaction conditions often involve controlled pH and elevated temperatures to ensure complete reaction and product formation .
Major Products Formed
The major products formed from reactions involving phosphoric acid, aluminum salt (3:2), include aluminum phosphate, pyrophosphate, and metaphosphate, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
dialuminum;hydrogen phosphate, has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphoric acid, aluminum salt (3:2), varies depending on its application. In biological systems, it acts as an adjuvant by enhancing the immune response through various pathways, including the depot effect, phagocytosis, and activation of pro-inflammatory signaling pathways . In industrial applications, its catalytic properties are attributed to its framework structure, which allows for efficient ion exchange and molecular sieving .
Comparación Con Compuestos Similares
dialuminum;hydrogen phosphate, can be compared with other similar compounds such as:
Aluminum phosphate (AlPO4): Similar in structure and properties but differs in its specific applications and reactivity.
Aluminum monohydrogen phosphate (Al2(HPO4)3): Another variant with different stoichiometry and applications.
Aluminum hydroxide: Used as a precursor in the synthesis of aluminum phosphate and has different chemical properties and applications.
This compound, is unique due to its specific framework structure, which imparts distinct catalytic and ion-exchange properties, making it valuable in various industrial and scientific applications .
Propiedades
Número CAS |
13530-54-6 |
|---|---|
Fórmula molecular |
AlH3O4P |
Peso molecular |
124.977 g/mol |
Nombre IUPAC |
dialuminum;hydrogen phosphate |
InChI |
InChI=1S/Al.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |
Clave InChI |
VGCXJFJOOIQMHR-UHFFFAOYSA-N |
SMILES |
OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Al+3].[Al+3] |
SMILES canónico |
OP(=O)(O)O.[Al] |
| 13530-54-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



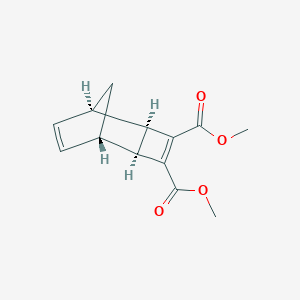


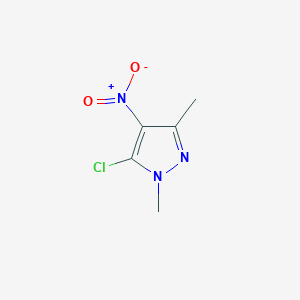


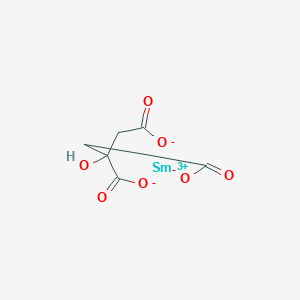
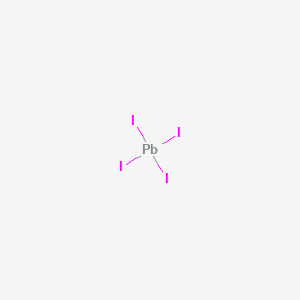

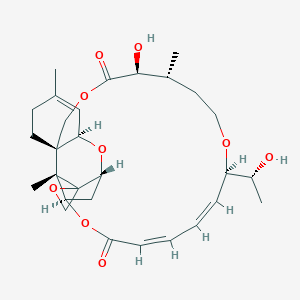

![2-Pyrazolin-5-one, 4-[[p-(dimethylamino)phenyl]imino]-1,3-diphenyl-](/img/structure/B83886.png)

